molecular formula C16H13N3O4S3 B2992983 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034332-26-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2992983
CAS RN: 2034332-26-6
M. Wt: 407.48
InChI Key: MHRCHTLDIDQWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan and thiophene are both heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure . Furan has a five-membered ring structure with four carbon atoms and one oxygen atom . Thiophene also has a five-membered ring, but it contains one sulfur atom instead of oxygen . Benzo[c][1,2,5]thiadiazole is a polycyclic aromatic compound that contains a benzene ring fused to a [1,2,5]thiadiazole ring .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . These reactions involve various substrates and can produce a wide range of thiophene derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is determined by the arrangement of atoms within the molecule and the bonds between them. The furan and thiophene rings, for example, are planar, while the benzo[c][1,2,5]thiadiazole ring system is likely to be planar due to the conjugation of the π electrons .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The nature of the sulfur reagent can have a significant impact on reaction selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, furan is a colorless, volatile liquid with a boiling point of 31.36°C, while thiophene is a colorless liquid with a boiling point of 84.08°C .

Scientific Research Applications

Topical Carbonic Anhydrase Inhibitors for Glaucoma Treatment

Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the query compound, have been prepared to investigate their utility as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Among these compounds, specific derivatives have demonstrated potent ocular hypotensive activity, marking them as potential candidates for clinical evaluation in glaucoma treatment (S. Graham et al., 1989).

Advances in Sulfonamide-based Antimicrobials

Sulfonamide compounds, known as sulfa drugs, represent a significant class of synthetic bacteriostatic antimicrobials. The hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties leads to sulfonamide hybrids exhibiting a wide range of biological activities. Recent advances in designing and developing two-component sulfonamide hybrids, involving combinations with heterocycles like furan, thiophene, and others, have shown promise for generating more effective antimicrobial agents (Shakila Ghomashi et al., 2022).

Potential Antimicrobial and Antiprotozoal Agents

Research into new 1,2,4-Triazole Schiff base and amine derivatives, incorporating the furan moiety, has led to the synthesis of compounds with significant antibacterial, antiurease, and antioxidant activities. These studies indicate the potential of such derivatives for developing new antimicrobial and antiprotozoal therapies, demonstrating the broad applicability of furan-containing sulfonamides in medicinal chemistry (B. B. Sokmen et al., 2014).

Molecular Docking and Design of CA Inhibitors

Design and synthesis of new 1,3,4-thiadiazole derivatives have been explored for their inhibitory effects on human carbonic anhydrase isozymes I and II. Despite lacking the typical sulfonamide pharmacophore for CA inhibitory activity, some derivatives have shown remarkable efficacy, outperforming acetazolamide, a reference agent. This suggests the potential of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity, such as glaucoma and certain cancers (M. Altıntop et al., 2017).

Development of Anticancer Agents

A series of pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against cancer cell lines, showcasing the potential of sulfonamide derivatives in cancer therapy. Certain compounds have exhibited significant antitumor activity, hinting at the versatility of sulfonamide-based compounds in the development of new anticancer agents (Samet Mert et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, both furan and thiophene are flammable liquids and their vapors can form explosive mixtures with air .

Future Directions

The study of furan, thiophene, and benzo[c][1,2,5]thiadiazole derivatives is a promising area of research due to their wide range of biological activities. Future research could focus on the synthesis of new derivatives and the exploration of their potential applications in medicine and other fields .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S3/c20-16(11-6-8-24-9-11,14-5-2-7-23-14)10-17-26(21,22)13-4-1-3-12-15(13)19-25-18-12/h1-9,17,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRCHTLDIDQWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.